antigen 84, Mycobacterium
Description
Contextual Significance of Mycobacterial Antigens in Host-Pathogen Interactions
The interaction between mycobacteria, particularly the pathogenic species Mycobacterium tuberculosis (Mtb), and their hosts is a complex and dynamic process orchestrated by a multitude of bacterial factors. Among these, mycobacterial antigens are of paramount importance. These molecules, which include proteins, lipids, and carbohydrates, are recognized by the host's immune system and are central to the ensuing immune response. The host immune system utilizes pattern recognition receptors (PRRs) to detect these antigens, initiating signaling cascades that aim to control and eliminate the pathogen. frontiersin.orgcreative-diagnostics.com
However, pathogenic mycobacteria have evolved sophisticated mechanisms to manipulate these host responses to their advantage. Antigens can act as virulence factors, subverting host cellular processes to create a niche favorable for bacterial survival and replication. frontiersin.orgfrontiersin.org For instance, some antigens can inhibit the fusion of the phagosome with the lysosome, a critical step in the killing of intracellular bacteria. frontiersin.org Others can modulate the production of cytokines, tipping the balance from a protective pro-inflammatory response to a non-protective or even detrimental inflammatory state. frontiersin.orgfrontiersin.org The study of these antigens is therefore crucial for understanding the pathogenesis of diseases like tuberculosis and for the development of new diagnostic tools and vaccines. frontiersin.org
The diverse array of mycobacterial antigens, from cell wall components like lipoarabinomannan to secreted proteins such as those in the Ag85 complex and ESAT-6, each play distinct roles in the host-pathogen interplay. nih.gov They are involved in adhesion to host cells, invasion, manipulation of host signaling pathways, and eliciting both protective and pathological immune responses. creative-diagnostics.comnih.gov This intricate molecular dialogue determines the outcome of infection, ranging from clearance of the bacteria to the establishment of a persistent, latent infection or the development of active disease. frontiersin.org
Overview of Mycobacterium Antigen 84 (Ag84/Wag31) as a Key Mycobacterial Component
Within the vast repertoire of mycobacterial proteins, Antigen 84 (Ag84), also known by its gene name Wag31 (Rv2145c in Mtb), has emerged as a molecule of significant interest. nih.govuniprot.org Initially identified as an immunogenic protein recognized by antibodies in the sera of tuberculosis and leprosy patients, its role extends far beyond that of a simple antigen. frontiersin.org Subsequent research has revealed that Ag84/Wag31 is a crucial cytoskeletal protein, essential for the fundamental processes of mycobacterial growth and cell division. nih.govelifesciences.org
Ag84/Wag31 is a homolog of the DivIVA protein found in other Gram-positive bacteria. nih.govresearchgate.net DivIVA proteins are known to be key regulators of cell morphology and division. elifesciences.org In mycobacteria, which lack the common bacterial shape-determining MreB protein, Wag31 plays a critical role in maintaining the characteristic rod shape. nih.govelifesciences.org It achieves this by localizing to the poles and septa of the bacterial cell, where it directs the synthesis of the peptidoglycan cell wall, a process essential for cell elongation and division. nih.govresearchgate.net
The essentiality of the wag31 gene for mycobacterial viability underscores its importance. nih.govresearchgate.net Experiments in Mycobacterium smegmatis have shown that depletion of Wag31 leads to dramatic morphological changes, with cells losing their rod shape and becoming rounded, a consequence of defective polar cell wall synthesis. nih.govresearchgate.net Conversely, overexpression of Wag31 causes cells to become elongated and wider, sometimes forming grossly enlarged and branched shapes, indicating a loss of controlled cell wall expansion. nih.govresearchgate.net Beyond its structural role, Wag31 is also implicated in protecting the cell from stresses, such as oxidative stress encountered within host macrophages. wiley.com This multifaceted nature, combining an essential intracellular function with its role as a recognized antigen by the host, makes Ag84/Wag31 a key component in the biology and pathogenesis of mycobacteria.
Detailed Research Findings
The study of Mycobacterium Antigen 84 (Wag31) has yielded significant insights into its function through various experimental approaches. The following tables summarize key research findings from studies on different mycobacterial species.
Table 1: Functional Characteristics of Antigen 84 (Wag31)
| Characteristic | Description | Species Studied | Reference |
|---|---|---|---|
| Gene Name | wag31 (Rv2145c in M. tuberculosis) | M. tuberculosis, M. smegmatis | nih.gov |
| Protein Homology | Homolog of the DivIVA cell division protein. | M. tuberculosis, M. smegmatis | nih.govresearchgate.net |
| Essentiality | The wag31 gene is essential for mycobacterial viability. | M. tuberculosis, M. smegmatis | nih.govresearchgate.net |
| Subcellular Localization | Localizes to the cell poles and the septum. | M. smegmatis | nih.gov |
| Primary Function | Regulates cell shape, polar growth, and cell wall synthesis. | M. tuberculosis, M. smegmatis | researchgate.net |
| Immunogenicity | Recognized as an antigen by the host immune system during infection. | M. tuberculosis, M. leprae | frontiersin.org |
Table 2: Phenotypic Effects of Altered Wag31 Expression
| Experimental Condition | Observed Phenotype | Species Studied | Reference |
|---|---|---|---|
| Depletion of Wag31 | Causes a dramatic morphological change where one end of the cell becomes rounded; defect in polar peptidoglycan synthesis. | M. smegmatis | researchgate.net |
| Overexpression of Wag31 | Cells become longer and wider; formation of grossly enlarged, bowling-pin-shaped, and branched cells due to uncontrolled cell wall expansion. | M. smegmatis | nih.govresearchgate.net |
| Phosphorylation by PknA | Phosphorylation of Wag31 modulates its activity and affects the bacterial growth rate and morphology. | M. tuberculosis | nih.govresearchgate.net |
| Interaction with PBP3 | Protects Penicillin-Binding Protein 3 (PBP3) from cleavage under oxidative stress conditions. | M. tuberculosis, M. smegmatis | wiley.com |
| Role in Pathogenesis | Promotes intracellular survival by stimulating IL-10 production from host cells. | M. tuberculosis | frontiersin.org |
Properties
CAS No. |
161706-51-0 |
|---|---|
Molecular Formula |
C6H10O3 |
Synonyms |
antigen 84, Mycobacterium |
Origin of Product |
United States |
Molecular and Genetic Architecture of Mycobacterium Antigen 84
Gene Locus and Nomenclature: wag31 (Rv2145c)
In the model organism Mycobacterium tuberculosis H37Rv, Antigen 84 is encoded by the gene designated wag31 . oup.comepfl.ch This gene is also identified by the ordered locus name Rv2145c . epfl.chuniprot.org The wag31 gene is essential for the in-vitro growth of M. tuberculosis, as demonstrated by transposon mutagenesis studies. epfl.chresearchgate.netfrontiersin.org The protein is a homolog of the DivIVA protein, which is known to regulate cell division and shape in Gram-positive bacteria. nih.govoup.com
Protein Identity and Conservation Across Mycobacterial Species
Antigen 84, or Wag31, belongs to the DivIVA family of proteins and is highly conserved among Actinobacteria, a group that includes the genus Mycobacterium. nih.govfrontiersin.org This conservation underscores its fundamental role in bacterial physiology.
Phylogenetic analyses show that all sequenced Mycobacterium species possess orthologs of DivIVA, known as Wag31 or Antigen 84. nih.gov The protein is characterized by a conserved N-terminal DivIVA domain, which is responsible for binding to the cell membrane, and a C-terminal coiled-coil domain that facilitates protein-protein interactions. researchgate.netresearchgate.net While the N-terminal is highly conserved, the C-terminal region shows more variability among species. frontiersin.orgresearchgate.net This structural conservation is linked to its essential function in guiding polar cell wall synthesis and maintaining the rod-like shape of mycobacteria. researchgate.netresearchgate.net
A high degree of conservation is observed between the Antigen 84 proteins of Mycobacterium tuberculosis, the causative agent of tuberculosis, and Mycobacterium leprae, the bacterium responsible for leprosy. The derived amino acid sequences of the proteins from these two species show 85% identity. nih.govasm.org The gene encoding Ag84 in M. tuberculosis consists of 260 amino acids, while its counterpart in M. leprae is slightly larger, containing 266 amino acids. asm.orguniprot.orguniprot.org The lowest homology is found in the central part of the protein. asm.org This high level of identity indicates that Antigen 84 is a highly conserved protein, even in M. leprae, which has undergone significant reductive evolution and gene loss compared to M. tuberculosis. nih.govasm.orgwikipedia.org
Molecular Weight and General Protein Characteristics (e.g., 34-kDa)
When the genes from M. tuberculosis and M. leprae are expressed in Escherichia coli, they both produce a recombinant protein with an apparent molecular weight of approximately 34-kDa on SDS-PAGE. nih.govasm.org Other studies have reported slightly different molecular weights, such as approximately 30-kDa or 45-kDa, which may be attributed to different experimental conditions or post-translational modifications in its native mycobacterial environment. ontosight.aioup.com
Functionally, Antigen 84 (Wag31) is an essential protein critical for mycobacterial growth and morphology. nih.govresearchgate.net It localizes to the cell poles and septum, where it acts as a scaffold to orchestrate the synthesis of the peptidoglycan cell wall. nih.govfrontiersin.org By recruiting and organizing cell wall biosynthetic enzymes, Wag31 ensures that cell elongation occurs exclusively at the poles, thereby maintaining the characteristic rod shape of the bacteria. uniprot.orgresearchgate.netbiorxiv.org The protein can form oligomers, which may be reflective of its ability to form a larger superstructure within the cell to guide these processes. nih.govasm.org
| Characteristic | Description | Source(s) |
| Gene Name | wag31, ag84 | epfl.ch, uniprot.org |
| Locus Name (M. tb) | Rv2145c | epfl.ch, uniprot.org |
| Protein Name | Antigen 84, Cell wall synthesis protein Wag31 | nih.gov, uniprot.org |
| Size (M. tb) | 260 amino acids | uniprot.org, uniprot.org |
| Size (M. leprae) | 266 amino acids | asm.org, uniprot.org |
| Molecular Weight | ~34-kDa (recombinant) | nih.gov, asm.org |
| Function | DivIVA homolog; regulates polar growth, cell division, and cell shape. | oup.com, nih.gov, uniprot.org |
Gene Expression Regulation in Mycobacteria
The expression of the wag31 gene in Mycobacterium tuberculosis is subject to complex regulation, notably through the stringent response. oup.comnih.gov The stringent response is a global bacterial stress response triggered by nutrient deprivation, which is coordinated by the protein Rel. oup.com Studies have shown that wag31 is positively regulated by the stringent response in a Rel-dependent manner. oup.comnih.gov During nutrient starvation or in the stationary phase of growth, the expression of wag31 is significantly upregulated. oup.com Both mRNA and protein levels of Wag31 are higher in wild-type M. tuberculosis strains compared to strains lacking a functional rel gene. oup.com This regulatory link suggests that Wag31 plays an important role in adapting cell growth and division to changing environmental conditions, such as those encountered by the bacteria within a host. oup.comnih.gov
Subcellular Localization and Structural Organization of Mycobacterium Antigen 84
Identified Locations: Cell Wall, Cell Membrane, and Culture Filtrate
Research has identified Antigen 84 in several key subcellular locations, pointing to its multifaceted role within the bacterial cell. It is predominantly found associated with the cell envelope, which includes the cell wall and cell membrane. nih.govfrontiersin.org Studies using immunofluorescence staining and GFP-fusion proteins have demonstrated its presence at the cell surface and, more specifically, at the poles. longdom.orgresearchgate.net While it is primarily considered a cytoplasmic protein that localizes to the membrane at specific sites, its function is integral to cell wall biogenesis. uniprot.orgplos.org
The localization of Ag84 is tightly coupled with the centers of peptidoglycan biosynthesis. nih.govresearchgate.net This positioning allows it to influence the synthesis of the cell wall, a thick and complex structure essential for mycobacterial survival. nih.govfrontiersin.org Though well-established as a cellular protein, some mycobacterial antigens are known to be secreted and can be found in culture filtrates. koreamed.orgwiley.combiorxiv.org Human monoclonal antibodies have been used to identify various antigens in M. tuberculosis culture filtrate and sonicate, indicating that some antigens are secreted during active infection. jci.org However, the primary localization of Antigen 84 is established at the cell poles, associated with the cell wall and membrane. nih.govlongdom.org
| Location | Key Research Findings |
| Cell Wall | Ag84 is involved in cell wall synthesis and is localized to sites of peptidoglycan biosynthesis. nih.govlongdom.orgplos.org Its presence is crucial for maintaining cell wall integrity. uniprot.org |
| Cell Membrane | Though a cytoplasmic protein, Ag84 localizes to the cell membrane at the cell poles and division septum. nih.govuniprot.org This localization is essential for its function in guiding polar growth. oup.com |
| Culture Filtrate | Mycobacterial culture filtrates are rich sources of secreted protein antigens used for immunodiagnostics. koreamed.orgwiley.com While Ag84 is a potent antigen, its primary documented location is cellular rather than secreted. nih.govlongdom.orgjci.org |
Polar and Septal Localization Dynamics
A defining characteristic of Antigen 84 is its dynamic localization to the poles and septa of the mycobacterial cell. nih.govresearchgate.net In Mycobacterium smegmatis, Ag84 localizes symmetrically to the cell poles, which are the primary sites of cell wall extension and growth. nih.govresearchgate.net This polar localization is not static; during cell division, Ag84 also accumulates at the mid-cell, where the septum will form. nih.govresearchgate.netplos.org
Time-lapse microscopy has revealed that as the cell elongates, Ag84 is concentrated at the growing poles. nih.govresearchgate.net When the cell prepares to divide, Ag84 is recruited to the division site, where it is involved in the formation of the new poles for the daughter cells. oup.comasm.org This dynamic recruitment highlights its role as a key organizer of the cell division machinery. nih.gov The protein is enriched at the older, more rapidly growing pole, contributing to the asymmetric growth pattern observed in mycobacteria. oup.com Overexpression of Ag84 disrupts this delicate balance, leading to morphological changes such as increased cell length and width, and even the formation of branches, underscoring its critical role in regulating cell shape. nih.govnih.govresearchgate.net
Oligomerization and Higher-Order Structure Formation
Antigen 84 has been shown to form homo-oligomers, a property that is likely essential for its function and structural role at the cell poles. nih.govuniprot.org In vitro chemical cross-linking experiments with purified Ag84 from M. bovis BCG confirmed its ability to assemble into oligomeric structures. nih.govnih.gov This behavior is consistent with its homolog in B. subtilis, DivIVA, which is known to form two-dimensional lattices at the cell poles and division sites. nih.gov
Sequence analysis of Ag84 suggests the presence of coiled-coil domains, which are common protein motifs that facilitate the winding of multiple alpha-helices around one another. nih.gov These structures act as "molecular Velcro," stabilizing protein assemblies, often at membrane interfaces. nih.gov The analysis indicates that Ag84 may form not only dimers but also trimeric folds, which could provide alternative tertiary structures or serve as building blocks for more complex, higher-order assemblies. nih.gov This capacity for self-assembly is thought to enable Ag84 to form a superstructure in vivo that helps it recognize the curvature of the cell poles and recruit other proteins involved in cell wall synthesis. nih.govnih.gov
Homology to Eubacterial DivIVA-like Proteins in Actinobacteria
Antigen 84 (Wag31) is the mycobacterial homolog of the well-conserved eubacterial protein DivIVA. nih.govresearchgate.netresearchgate.net DivIVA is a key protein for determining cell polarity and division site selection in many gram-positive bacteria. oup.comasm.org This homology is particularly significant in the context of Actinobacteria, the phylum to which Mycobacterium belongs. nih.gov Many rod-shaped bacteria, such as E. coli and B. subtilis, rely on an actin-like cytoskeleton formed by MreB proteins to guide lateral cell wall growth. nih.gov However, MreB-like proteins are notably rare in Actinobacteria. nih.govresearchgate.net
In these organisms, DivIVA-like proteins such as Antigen 84 appear to have taken on a central role in directing cell wall synthesis to the cell poles, thereby controlling cell shape and elongation. nih.govoup.comnih.gov The gene encoding Ag84, wag31, has been shown to be essential for the viability of mycobacteria. nih.govnih.govresearchgate.net The functional conservation between Ag84 and other DivIVA proteins highlights a common evolutionary strategy for controlling cell morphology in the absence of an MreB-based system. nih.gov
| Feature | Detailed Research Findings |
| Polar & Septal Dynamics | Ag84 localizes to growing cell poles and is recruited to the mid-cell to form the division septum. nih.govoup.comresearchgate.net Its overexpression leads to abnormal cell shapes, including elongated and branched cells. nih.govresearchgate.net |
| Oligomerization | In vitro experiments show Ag84 forms homo-oligomers. nih.govnih.govuniprot.org Sequence analysis suggests the potential for dimeric and trimeric coiled-coil structures, likely forming higher-order lattices in vivo. nih.gov |
| DivIVA Homology | Ag84 is the mycobacterial homolog of DivIVA, a key protein for polar growth in Actinobacteria, which typically lack the MreB cytoskeleton. nih.govnih.govresearchgate.net It is essential for cell viability and shape maintenance. nih.govoup.com |
Biological Functions and Cellular Role of Mycobacterium Antigen 84 in Mycobacterial Physiology
Essentiality of the wag31 Gene in Mycobacteria
The wag31 gene, which encodes for the Antigen 84 protein, has been identified as essential for the viability of mycobacteria. nih.govmicrobiologyresearch.orgnih.govnih.govresearchgate.net Studies involving controlled gene disruption and the creation of conditional mutants in Mycobacterium smegmatis have demonstrated that the depletion of the Wag31 protein is lethal to the bacteria. microbiologyresearch.orgnih.govresearchgate.net A genome-wide analysis using transposon site hybridization also suggested that wag31 is likely an essential gene in Mycobacterium tuberculosis. nih.gov This essentiality underscores the critical functions that Wag31 performs within the mycobacterial cell. The protein is a homolog of the DivIVA protein found in other Gram-positive bacteria, which is known to be involved in cell division and morphology. microbiologyresearch.orguta.edu
Involvement in Peptidoglycan Biosynthesis Pathways
Wag31 plays a pivotal role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall that is crucial for maintaining cell shape and integrity. nih.govnih.govnih.govelifesciences.org The protein is localized at the cell poles, which are the primary sites of new cell wall synthesis in mycobacteria. microbiologyresearch.orgnih.govnih.gov Depletion of Wag31 leads to defects in polar peptidoglycan synthesis, resulting in abnormal cell morphology. nih.govmicrobiologyresearch.orgnih.gov Research has shown that Wag31 and nascent peptidoglycan biosynthesis co-localize at the cell poles, indicating a direct involvement in this process. nih.gov Furthermore, the phosphorylation state of Wag31 has been found to regulate polar peptidoglycan biosynthesis, with phosphomimetic versions of the protein leading to higher enzymatic activity in the peptidoglycan biosynthetic pathway. nih.govnih.gov This suggests a mechanism by which mycobacteria can modulate cell wall synthesis in response to various signals.
| Key Finding | Organism Studied | Reference |
| Wag31 depletion causes defects in polar peptidoglycan synthesis. | Mycobacterium smegmatis | nih.govmicrobiologyresearch.orgnih.gov |
| Wag31 and nascent peptidoglycan biosynthesis co-localize at cell poles. | Mycobacterium smegmatis | nih.gov |
| Phosphorylation of Wag31 regulates peptidoglycan synthesis. | Mycobacterium tuberculosis, Mycobacterium smegmatis | nih.govnih.gov |
| Phosphomimetic Wag31 increases enzymatic activity in the peptidoglycan biosynthetic pathway. | Mycobacterium smegmatis | nih.govnih.gov |
Modulation of Mycobacterial Cell Morphology and Pleiomorphism
Wag31 is a key determinant of the characteristic rod shape of mycobacteria and is involved in the phenomenon of pleiomorphism, the ability of bacteria to alter their shape and size. nih.govnih.govnih.govelifesciences.org Its role in regulating cell morphology is tightly linked to its function in directing polar cell wall synthesis.
Overexpression of the wag31 gene has been shown to cause significant alterations in mycobacterial cell morphology. nih.govelifesciences.org In Mycobacterium smegmatis, overexpression leads to the formation of longer and wider cells. nih.gov In some instances, this results in grossly enlarged, "bowling-pin-shaped" cells with a substantial increase in volume. nih.gov This phenotype is characterized by the accumulation of Wag31 at a bulbous pole, which appears to be the site of uncontrolled cell wall expansion. nih.gov In some cases, Wag31 has been observed at unusual sites of cell wall expansion, leading to the formation of buds that can develop into branches. nih.gov These findings highlight the critical role of maintaining appropriate levels of Wag31 for the preservation of normal cell shape.
Wag31 modulates cell wall expansion primarily through its localization at the cell poles and its influence on peptidoglycan synthesis. nih.govmicrobiologyresearch.orgnih.gov The protein is thought to act as a scaffold, recruiting other proteins involved in cell wall biosynthesis to the sites of active growth. elifesciences.org The ability of Wag31 to form oligomers may be related to its function in creating these superstructures in vivo. nih.gov The phosphorylation of Wag31 is a key regulatory mechanism that affects its polar localization and its interaction with enzymes involved in peptidoglycan synthesis, thereby modulating the rate and location of cell wall expansion. nih.govnih.gov
| Condition | Effect on Cell Morphology | Mechanism | Reference |
| Wag31 Depletion | Rounding of one cell end | Defect in polar peptidoglycan synthesis | microbiologyresearch.orgnih.govresearchgate.net |
| Wag31 Overexpression | Longer, wider, "bowling-pin" shaped cells, branching | Uncontrolled cell wall expansion at poles | nih.gov |
Post-Translational Modifications and Functional Regulation (e.g., Phosphorylation)
The function of Wag31 is regulated by post-translational modifications, with phosphorylation being a particularly important mechanism. nih.govmicrobiologyresearch.org In Mycobacterium tuberculosis, Wag31 is a substrate for the serine/threonine kinases PknA and PknB. microbiologyresearch.orgnih.gov Phosphorylation of Wag31 plays a critical role in modulating its activity and localization. nih.govmicrobiologyresearch.org Studies have shown that the phosphorylation state of Wag31 is important for protein-protein interactions between Wag31 molecules, which is necessary for its proper localization at the cell poles. nih.govnih.gov Furthermore, phosphorylation directly impacts the rate of peptidoglycan biosynthesis. nih.gov For instance, cells expressing a phosphomimetic version of Wag31 (simulating a constantly phosphorylated state) exhibit a higher rate of peptidoglycan synthesis and a faster growth rate. nih.gov This regulatory mechanism allows mycobacteria to fine-tune cell wall synthesis and growth in response to various signals. nih.govmicrobiologyresearch.orgnih.gov
Immunological Properties and Host Mycobacterium Antigen 84 Interactions
Antigenicity and Immunogenicity Profile
Antigen 84 is a highly conserved protein among different mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium leprae. mdpi.com Molecular studies have revealed an 85% identity in the derived amino acid sequences of Antigen 84 from these two species, indicating that it is part of a group of well-conserved mycobacterial antigens. mdpi.com This high degree of conservation suggests a fundamental role for the protein in mycobacterial physiology.
The antigenicity of a molecule refers to its ability to be specifically recognized by the antibodies or T-cell receptors of the adaptive immune system, while immunogenicity is the ability to induce a humoral and/or cell-mediated immune response. Antigen 84 has demonstrated significant immunogenicity in the context of human mycobacterial infections. Research has shown that this protein is highly immunogenic following infection, particularly in multibacillary leprosy. mdpi.com The presence of a robust antibody response in a significant portion of patients highlights its capacity to stimulate the host's immune system.
Table 1: Characteristics of Mycobacterium Antigen 84
| Characteristic | Description | Source |
| Molecular Weight | Approximately 34-kDa | mdpi.com |
| Conservation | Highly conserved, with 85% amino acid sequence identity between M. tuberculosis and M. leprae | mdpi.com |
| Immunogenicity | Highly immunogenic, particularly in multibacillary leprosy | mdpi.com |
Characterization of Humoral Immune Responses to Mycobacterium Antigen 84
The humoral immune response, mediated by antibodies, plays a role in the defense against extracellular pathogens and can contribute to the control of intracellular bacteria like Mycobacterium.
Studies have consistently detected antibodies against Mycobacterium antigens in patients with leprosy. dntb.gov.ua In the case of Antigen 84, a notable humoral response has been observed in individuals with lepromatous leprosy, a form of the disease characterized by a high bacterial load. Research indicates that antibodies to Antigen 84 are present in nearly 60% of lepromatous leprosy patients. mdpi.com This finding underscores the antigen's ability to elicit a significant antibody response in individuals with a high burden of M. leprae.
Table 2: Antibody Response to Antigen 84 in Lepromatous Leprosy
| Patient Group | Percentage with Detectable Antibodies to Antigen 84 | Source |
| Lepromatous Leprosy Patients | ~60% | mdpi.com |
The conservation of Antigen 84 across different mycobacterial species leads to immunological cross-reactivity. A monoclonal antibody, designated F126-2, which was initially developed against a 34-kDa antigen from Mycobacterium kansasii, has been shown to react with Antigen 84 in the reference systems for both Mycobacterium bovis BCG and Mycobacterium tuberculosis. mdpi.com This demonstrates that epitopes on Antigen 84 are shared with analogous proteins in other mycobacteria. The high sequence similarity between the M. tuberculosis and M. leprae versions of Antigen 84 further supports the likelihood of extensive cross-reactivity in the immune responses generated against these pathogens. mdpi.com
Cellular Immune Responses to Mycobacterium Antigen 84 (e.g., T-cell Recognition)
Cell-mediated immunity is considered the primary defense mechanism against mycobacterial infections, with T-cells playing a central role. nih.gov Both CD4+ and CD8+ T-cells are involved in recognizing and eliminating infected host cells. nih.gov
Research on a low-molecular-weight T-cell antigen, Mtb 8.4, which is consistent with Antigen 84, has demonstrated its importance in cellular immunity. This antigen has been shown to elicit strong Th1-type T-cell responses in healthy individuals who have been exposed to M. tuberculosis. nih.gov Furthermore, in animal models, immunization with either a DNA vaccine encoding Mtb 8.4 or the recombinant Mtb 8.4 protein resulted in the induction of potent CD4+ T-cell and CD8+ cytotoxic T-lymphocyte (CTL) responses. nih.gov This indicates that Antigen 84 contains epitopes capable of stimulating both major arms of the T-cell-mediated immune response.
Table 3: T-Cell Responses to Mtb 8.4 (Antigen 84)
| T-Cell Type | Response Elicited by Mtb 8.4 Immunization | Source |
| CD4+ T-cells | Strong Th1-type response | nih.gov |
| CD8+ T-cells | Strong cytotoxic T-lymphocyte (CTL) response | nih.gov |
Mycobacterium Antigen 84 as a Preclinical Vaccine Candidate Antigen
The development of new and more effective vaccines against mycobacterial diseases like tuberculosis and leprosy is a global health priority. The selection of appropriate antigens is a critical step in the design of subunit vaccines.
Several key characteristics make a mycobacterial protein a promising candidate for a subunit vaccine. Antigens that are secreted by the bacteria are often considered good candidates because they are readily accessible to the host's immune system. sciencedaily.com Strong immunogenicity, particularly the ability to induce a robust and durable T-cell response, is paramount for a protective vaccine against intracellular pathogens. nih.gov Specifically, the induction of a Th1-dominated immune response, characterized by the production of cytokines like interferon-gamma (IFN-γ), is considered crucial for controlling mycobacterial infections. asm.org
The demonstrated ability of Antigen 84 (as Mtb 8.4) to elicit strong CD4+ and CD8+ T-cell responses and to provide protection against a challenge with virulent M. tuberculosis in preclinical mouse models provides a strong rationale for its inclusion as a component in a subunit vaccine. nih.gov Its high immunogenicity in human infections further supports its potential as a vaccine antigen. mdpi.com
Evaluation in Animal Models (Immunological Readouts)
Detailed studies evaluating the specific immunological readouts following immunization with antigen 84 in animal models are not extensively documented in publicly available research. However, the general approach to evaluating novel mycobacterial antigens in animal models such as mice, guinea pigs, and non-human primates involves a comprehensive analysis of both humoral and cellular immune responses.
Typically, immunological readouts would include:
Antigen-specific antibody titers: Measurement of IgG1 and IgG2a (in mice) to determine the type of T-helper cell response (Th2 vs. Th1).
Lymphocyte proliferation assays: Assessing the ability of lymphocytes from immunized animals to proliferate in response to stimulation with antigen 84.
Cytokine profiling: Measuring the production of key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interleukin-10 (IL-10) by T-cells upon antigen stimulation. A strong IFN-γ response is generally associated with a protective Th1-type immunity against mycobacterial infections.
Flow cytometry: To characterize the phenotype and function of antigen-specific T-cell populations (e.g., CD4+, CD8+, memory T-cells).
While specific data for antigen 84 is scarce, it is plausible that its evaluation in animal models would follow these standard protocols to determine its immunogenic potential and its ability to elicit a protective immune response.
Comparative Immunological Analysis with Other Mycobacterial Antigens
A direct comparative immunological analysis of antigen 84 with other major mycobacterial antigens like the Antigen 85 complex (Ag85A, Ag85B, Ag85C), Early Secreted Antigenic Target 6 kDa (ESAT-6), and Culture Filtrate Protein 10 kDa (CFP-10) is not well-documented in existing literature. These latter antigens are among the most extensively studied components of M. tuberculosis and are known to be potent inducers of T-cell mediated immunity.
A comparative analysis would be crucial to understand the relative immunodominance and protective efficacy of antigen 84. Such a study would typically involve vaccinating different groups of animals with each antigen and comparing the resulting immunological responses.
Table 1: Hypothetical Comparative Immunological Profile
| Antigen | Predominant Immune Response | Key Cytokine Signature | Known Role in Protection |
|---|---|---|---|
| Antigen 84 | Humoral (Antibody) | Limited data | Under investigation |
| Ag85 Complex | Strong Cellular (Th1) | High IFN-γ, TNF-α | Well-established |
| ESAT-6 | Strong Cellular (Th1) | High IFN-γ | Well-established |
| CFP-10 | Strong Cellular (Th1) | High IFN-γ | Well-established |
The immunogenicity of antigen 84, particularly its ability to elicit a strong antibody response in lepromatous leprosy, suggests a different immunological profile compared to the classical Th1-inducing antigens like ESAT-6 and the Ag85 complex. Lepromatous leprosy is characterized by a dominant Th2-type immune response, which is associated with high antibody production but poor cell-mediated immunity and uncontrolled bacterial growth. The weaker antibody response to antigen 84 in tuberculoid leprosy and tuberculosis, where a Th1 response is more prominent, further supports this notion. asm.org
Further research is required to elucidate the precise T-cell epitopes of antigen 84 and to directly compare its ability to induce protective cellular immunity with that of other well-established mycobacterial antigens. This would provide a clearer picture of its potential as a vaccine candidate or diagnostic marker.
Role of Mycobacterium Antigen 84 in Mycobacterial Pathogenesis Mechanisms
Contribution to Mycobacterial Growth and Survival in Host Environment (via cell morphology/division)
Antigen 84 (Wag31) is indispensable for the normal growth and survival of mycobacteria, primarily through its intricate control over cell morphology and division. uniprot.org This protein localizes to the poles and the septum of the mycobacterial cell, which are critical sites for cell wall synthesis and elongation. uta.edunih.gov By directing the synthesis of peptidoglycan, a major component of the bacterial cell wall, Wag31 ensures the maintenance of the characteristic rod shape of mycobacteria. uta.edunih.gov
The proper functioning of Wag31 is vital for polar growth, the process by which mycobacteria elongate from their ends. uta.edu Studies have demonstrated that the depletion or mutation of Wag31 leads to significant morphological abnormalities. uta.edu For instance, a lack of functional Wag31 can cause one end of the cell to bulge, indicating a defect in the structural integrity of the cell pole. uta.edu Furthermore, specific mutations in the wag31 gene can differentially affect the elongation of the old and new poles of the bacterium, highlighting its nuanced role in asymmetrical growth. uta.edu
Table 1: Effects of Wag31 Alterations on Mycobacterial Cell Morphology and Growth
| Alteration in Wag31 | Observed Effect on Mycobacteria | Reference |
|---|---|---|
| Depletion of Wag31 | Bulging at one end of the cell, defects in polar peptidoglycan synthesis. | uta.edu |
| K20A mutation | Slower growth at the old pole, resulting in shorter cells. | uta.edu |
| NQQR mutation | Failure to maintain proper pole structure. | uta.edu |
| Overexpression of Wag31-GFP | Inhibition and mis-localization of septa. | frontiersin.org |
| Expression of phosphomimetic Wag31 | Higher growth rate compared to wild-type. | nih.gov |
Modulation of Host Cellular Processes (at a mechanistic level)
Beyond its internal roles in mycobacterial physiology, Antigen 84 has been shown to directly interact with and modulate host cellular processes. Research has identified a specific interaction between Wag31 and the host chemokine XCL2. citeab.com A study utilizing a yeast two-hybrid system screened a macrophage cDNA library with Wag31 as the bait and identified XCL2 as a binding partner. citeab.com
Subsequent experiments demonstrated that Wag31 can specifically stimulate the expression of XCL2 in macrophages. citeab.com XCL2 is a C-subfamily chemokine known to be a chemoattractant for both CD4+ and CD8+ T cells. citeab.com By inducing the production of this chemokine, Mycobacterium tuberculosis may be able to influence the host's cell-mediated immune response. citeab.com The recruitment of T cells to the site of infection is a critical step in the formation of granulomas, the hallmark structures of tuberculosis that serve to contain the infection. oup.com Therefore, Wag31's ability to modulate chemokine expression represents a direct mechanistic link between a specific mycobacterial protein and the host's immune response. This interaction could potentially be a strategy employed by the bacterium to manipulate the immune system to its advantage. citeab.com
Indirect Associations with Mycobacterial Virulence Mechanisms
Antigen 84 is also indirectly associated with the virulence of Mycobacterium tuberculosis through its connection to stress response pathways and its protective functions within the bacterium. The expression of the wag31 gene is positively regulated by the stringent response, a global bacterial stress response that is crucial for the full virulence of M. tuberculosis in animal models. oup.com This regulatory link suggests that the functions of Wag31 are particularly important during periods of stress, such as those encountered within the host. oup.com
Furthermore, Wag31 has a protective role under conditions of oxidative stress, a key component of the host's antimicrobial defense. nih.gov It has been demonstrated that Wag31 interacts with and protects Penicillin-Binding Protein 3 (PBP3), an essential enzyme for cell wall synthesis, from cleavage by a metalloprotease that is activated during oxidative stress. nih.gov By shielding PBP3, Wag31 helps to maintain cell wall integrity and enhances the bacterium's ability to withstand the oxidative burst from host immune cells like macrophages. nih.gov
Experiments involving a mutant form of Wag31 (Wag31Δ46NSD48) have shown that its overexpression in M. tuberculosis leads to attenuated survival within macrophages. nih.gov This mutant strain was also more susceptible to hydrogen peroxide and to drugs that generate reactive oxygen species. nih.gov These findings underscore the importance of Wag31's protective function for mycobacterial survival and, by extension, its indirect contribution to virulence. By helping the bacterium to resist host-induced stress, Antigen 84 plays a vital role in establishing and maintaining a persistent infection.
Table 2: Summary of Research Findings on Antigen 84 (Wag31)
| Area of Research | Key Finding | Implication for Pathogenesis | Reference |
|---|---|---|---|
| Cell Biology | Wag31 is a DivIVA homolog that localizes to cell poles and septum, and is essential for polar peptidoglycan synthesis and maintaining cell shape. | Crucial for bacterial growth, division, and survival in the host. | uniprot.orguta.edunih.gov |
| Host-Pathogen Interaction | Wag31 interacts with and stimulates the expression of the host chemokine XCL2 in macrophages. | Modulation of the host's cell-mediated immune response, potentially influencing granuloma formation. | citeab.com |
| Virulence Regulation | wag31 expression is upregulated by the stringent response, a key virulence regulator. | Links Wag31 function to the bacterium's ability to adapt to host-induced stress. | oup.com |
| Stress Response | Wag31 protects Penicillin-Binding Protein 3 (PBP3) from cleavage under oxidative stress. | Enhances survival within macrophages by counteracting a key host defense mechanism, thus indirectly contributing to virulence. | nih.gov |
Advanced Methodologies and Research Applications for Mycobacterium Antigen 84 Studies
Genetic Engineering Approaches for Functional Characterization
Genetic manipulation has been a cornerstone in deciphering the function of Antigen 84, which is homologous to the DivIVA protein and encoded by the wag31 gene. These techniques have been pivotal in understanding its essentiality and its role in cell division and morphology.
Gene Disruption and Conditional Mutants: Initial attempts to create a complete knockout of the wag31 gene in Mycobacterium smegmatis through specialized transduction were unsuccessful, leading to the strong suggestion that the gene is essential for the bacterium's survival. nih.gov This essentiality was further supported by genome-wide analyses using transposon site hybridization in M. tuberculosis. nih.gov To overcome the lethality of a full deletion, researchers have employed strategies to create conditional knockdown mutants. These mutants allow for the controlled silencing of gene activity, either through transcriptional repression or controlled proteolysis, enabling the study of essential gene functions. nih.gov Such approaches have been crucial in validating the essential role of genes like wag31 in mycobacterial growth and survival. nih.govnih.gov
Overexpression Systems: In contrast to gene disruption, overexpression studies have revealed the significant impact of Antigen 84 on cell morphology. When wag31 was overexpressed in M. smegmatis, the cells exhibited a notable change in shape, becoming longer and wider. nih.gov In many instances, this led to the formation of grossly enlarged, bowling-pin-shaped cells with a substantial increase in volume. nih.gov This phenotype points to a critical role for Ag84 in regulating cell wall expansion and maintaining the proper rod-like shape of the mycobacteria. nih.govnih.gov The asymmetric distribution of Ag84 at one pole in these overexpressing cells further highlights its involvement in polar growth. nih.gov
The table below summarizes key findings from genetic engineering studies on Antigen 84.
| Genetic Approach | Organism | Key Findings | Reference(s) |
| Gene Disruption (attempted) | M. smegmatis | The wag31 gene is likely essential for viability. | nih.gov |
| Transposon Site Hybridization | M. tuberculosis | The gene encoding Ag84 may be essential. | nih.gov |
| Overexpression | M. smegmatis | Cells become longer and wider; some form enlarged, bowling-pin shapes. Ag84 accumulates at an expanded pole, sometimes leading to branching. | nih.gov |
Proteomic and Mass Spectrometry-Based Analyses
Proteomic and mass spectrometry techniques have been indispensable for the identification and characterization of Antigen 84 and for understanding its context within the broader mycobacterial proteome.
These approaches have been used to analyze the protein composition of Mycobacterium tuberculosis under various conditions, such as nutrient starvation. nih.gov In such studies, culture filtrates are often analyzed to identify secreted or cell surface-associated proteins. Methodologies like one-dimensional gel electrophoresis followed by liquid chromatography-mass spectrometry (LC-MS/MS) allow for the separation and identification of a large number of proteins. nih.gov For instance, in a study analyzing the culture filtrate proteome of M. tuberculosis, thousands of proteins were identified, and their relative abundance was quantified using spectral counting. nih.gov
Mass spectrometry was also crucial in the initial characterization of Antigen 84. After identifying the gene encoding Ag84 by screening a gene library with a specific monoclonal antibody, the recombinant protein expressed in Escherichia coli was confirmed to correspond to Ag84 in the crossed immunoelectrophoresis (CIE) reference system. nih.govnih.gov More advanced techniques, such as high-resolution tandem mass spectrometry, are now used for the accurate identification of closely related Mycobacterium tuberculosis complex species based on their protein profiles. frontiersin.org Furthermore, mass spectrometry has been employed to identify specific T-cell epitopes within mycobacterial antigens, which is critical for vaccine development. nih.gov In one study, immunoaffinity chromatography was used to isolate HLA-peptide complexes from M. tuberculosis-infected cells, and the bound peptides were then sequenced by mass spectrometry, leading to the identification of epitopes from the Rv0341 gene product. nih.gov
The following table outlines the application of proteomic and mass spectrometry techniques in the study of mycobacterial proteins, including Antigen 84.
| Technique | Application | Key Insights | Reference(s) |
| 1D-PAGE and LC-MS/MS | Analysis of M. tuberculosis culture filtrate | Identification and quantification of secreted proteins under different growth conditions. | nih.gov |
| High-Resolution Tandem MS | Identification of M. tuberculosis complex species | Differentiation of closely related species based on proteome patterns. | frontiersin.org |
| Immunoaffinity Chromatography and MS | T-cell epitope identification | Sequencing of peptides presented by MHC class I molecules on infected cells. | nih.govelifesciences.org |
Advanced Microscopy and Imaging Techniques for Subcellular Localization Studies
Advanced microscopy techniques have provided visual evidence for the subcellular localization of Antigen 84, reinforcing the findings from genetic studies about its role in cell division and polar growth.
Immunofluorescence Microscopy: To visualize the location of Antigen 84 within the cell, researchers have utilized immunofluorescence (IF) staining. One effective method involves embedding mycobacterial cells in agarose (B213101), followed by paraffin (B1166041) sectioning and staining with a specific monoclonal antibody against Ag84 (F126-2). longdom.org This technique demonstrated the distinct polar localization of Antigen 84 in M. tuberculosis. longdom.org The resolution achieved with this method is comparable to that obtained by expressing a genetically engineered Ag84-GFP (Green Fluorescent Protein) fusion protein. longdom.org The Ag84-GFP fusion protein, when expressed in M. smegmatis, also showed clear localization at the cell poles. nih.gov
Immunoelectron Microscopy: For higher-resolution localization, immunoelectron microscopy is a powerful tool. wikipedia.org This technique uses antibodies labeled with electron-dense particles, such as colloidal gold, to pinpoint the location of an antigen at the ultrastructural level. wikipedia.orgresearchgate.net In studies of infected macrophages, immunoelectron microscopy has been used to confirm the release of mycobacterial antigens, such as the antigen 85 complex, from the phagosome into other subcellular compartments. nih.gov This method allows for the precise localization of antigens to specific membranes or vesicles within the host cell. nih.gov While not explicitly detailed for Antigen 84 in the provided context, this technique is a key part of the advanced microscopy toolkit for studying mycobacterial proteins.
The data table below highlights the use of advanced microscopy in localizing Antigen 84.
| Microscopy Technique | Method | Findings | Reference(s) |
| Immunofluorescence Microscopy | Staining of agarose-embedded, paraffin-sectioned M. tuberculosis with anti-Ag84 monoclonal antibody. | Ag84 localizes to the poles of the bacterial cell. | longdom.org |
| Fluorescence Microscopy | Expression of an Ag84-GFP fusion protein in M. smegmatis. | The fusion protein is localized at the cell poles. | nih.gov |
| Immunoelectron Microscopy | Use of gold-conjugated secondary antibodies to detect primary antibodies against mycobacterial antigens in infected macrophages. | Confirms the release of mycobacterial proteins from the phagosome into distinct subcellular compartments. | nih.gov |
Bioinformatic and Computational Modeling of Antigen 84 Function
Bioinformatic and computational approaches have been instrumental in predicting the structure and function of Antigen 84, guiding further experimental investigations.
Sequence Analysis and Structural Prediction: Bioinformatic analyses of the Antigen 84 protein sequence have predicted the presence of two coiled-coil domains. nih.gov These domains are thought to be involved in the polymerization of the protein. nih.gov Comparative analyses with its homolog in Bacillus subtilis, DivIVA, which also contains coiled-coil domains, support this prediction. nih.gov Such computational predictions are valuable for forming hypotheses about the protein's mechanism of action, such as its ability to form oligomers, which has been confirmed in vitro. nih.gov Computational tools are also widely used to predict the secondary structure of proteins, identifying elements like alpha-helices, extended strands, and random coils, which are crucial for understanding protein architecture and function. nih.gov
Modeling Protein-Protein Interactions and Function: Computational methods are also employed to predict protein-protein interactions and to elucidate the function of hypothetical proteins. nih.gov For mycobacterial research, computational models can be used to study the effects of mutations on protein structure and function, which is particularly relevant for understanding drug resistance. frontiersin.org Furthermore, mathematical and computational models are being developed to understand the complex host-pathogen interactions during Mycobacterium tuberculosis infection, including the dynamics within granulomas. nih.gov While not specific to Antigen 84, these broader computational approaches provide a framework for integrating experimental data and generating new hypotheses about the roles of individual proteins in the context of the whole organism and during infection.
The following table summarizes the application of bioinformatics and computational modeling in the study of Antigen 84.
| Computational Approach | Application | Key Insights and Predictions | Reference(s) |
| Sequence Analysis (MultiCoil program) | Prediction of structural domains in Ag84. | Predicted two coiled-coil domains that may be involved in protein polymerization. | nih.gov |
| Homology Modeling | Construction of 3D protein structures. | Allows for the prediction of a protein's three-dimensional structure based on its amino acid sequence and known structures of related proteins. | nih.gov |
| Mathematical Modeling | Simulating host-pathogen interactions. | Provides a framework for understanding the complex dynamics of infection and the role of various bacterial and host factors. | nih.govfrontiersin.org |
Recombinant Protein Expression and Purification for In Vitro Studies
The production of recombinant Antigen 84 in heterologous expression systems is a fundamental prerequisite for a wide range of in vitro studies, including structural, immunological, and functional assays.
Expression in Escherichia coli: Escherichia coli is a commonly used host for the expression of mycobacterial proteins. The gene encoding Antigen 84 from both M. tuberculosis and M. leprae has been successfully cloned and expressed in E. coli. nih.govnih.gov These recombinant proteins, with a molecular weight of approximately 34-kDa, were shown to be immunologically reactive and corresponded to the native Antigen 84. nih.govnih.gov For many mycobacterial proteins, obtaining soluble protein can be a challenge. To address this, protocols often involve regulated and slow expression using systems like the T7 promoter-based expression vectors, which can improve the yield of soluble protein. nih.govresearchgate.net
Purification Strategies: Following expression, the recombinant protein must be purified to a high degree of homogeneity. A common strategy for purifying recombinant proteins expressed with a histidine tag is to use nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. semanticscholar.org The purification process often involves multiple chromatographic steps to ensure the removal of contaminating E. coli proteins. For instance, a three-step column chromatography procedure can be employed, using media with high binding capacity and flow characteristics to achieve high yields of pure protein. nih.govresearchgate.net The purity of the final protein product is typically assessed by SDS-PAGE. semanticscholar.org
The availability of purified recombinant Antigen 84 has been crucial for in vitro studies, such as investigating its ability to form oligomers and for use in serological assays to detect antibodies in patients. nih.govnih.govnih.gov
The table below provides an overview of the methods used for recombinant expression and purification of mycobacterial antigens like Antigen 84.
| Step | Method/System | Purpose | Reference(s) |
| Expression | E. coli with T7 promoter-based vectors | High-level production of the recombinant protein. Regulated expression to enhance solubility. | nih.govnih.govnih.govresearchgate.net |
| Purification | Ni-NTA affinity chromatography | Separation of the His-tagged recombinant protein from other cellular proteins. | semanticscholar.org |
| Purification | Multi-step column chromatography (e.g., ion exchange, size exclusion) | To achieve high purity of the final protein product. | nih.govresearchgate.net |
| Purity Assessment | SDS-PAGE | To visualize the purity and molecular weight of the recombinant protein. | semanticscholar.org |
Research Potential of Mycobacterium Antigen 84 As a Diagnostic Biomarker Target
Exploration of Antigen 84 as a Serological Target
The immunogenicity of Antigen 84 has been demonstrated, particularly in the context of leprosy. A notable study revealed that antibodies against Ag84 were detected in almost 60% of patients with lepromatous leprosy, indicating that the protein can elicit a significant antibody response during a mycobacterial infection. nih.gov
However, there is a conspicuous absence of comprehensive studies evaluating the serodiagnostic potential of Antigen 84 specifically for tuberculosis. Key metrics such as the sensitivity and specificity of an Ag84-based serological assay for detecting active TB disease have not been established in the available research. While its role as a potential biomarker for drug-resistant tuberculosis has been mentioned in the context of proteins associated with cell wall processes, it was not prioritized in the development of multi-antigen diagnostic cocktails in that particular study. The heterogeneity of the human immune response to M. tuberculosis infection often necessitates the use of multiple antigens to achieve high diagnostic accuracy, and the value of including Ag84 in such a panel for TB diagnosis is yet to be determined.
Development of Research Assays for Antigen Detection (e.g., Immunoelectrophoresis)
Historically, Antigen 84 was characterized and classified using crossed immunoelectrophoresis (CIE). This technique was instrumental in developing a reference system for mycobacterial antigens, and Ag84 was identified within the CIE reference systems for both Mycobacterium bovis BCG and Mycobacterium tuberculosis. nih.govnih.gov A monoclonal antibody, F126-2, which was originally developed against an antigen from Mycobacterium kansasii, was found to react with Antigen 84, aiding in its characterization. nih.govnih.gov
Immunoelectrophoresis is a powerful analytical method that combines electrophoresis with immunodiffusion to separate and identify antigens in a complex mixture. In this method, the antigens are first separated based on their electrophoretic mobility in an agarose (B213101) gel. Subsequently, an antiserum containing antibodies is placed in a trough parallel to the direction of electrophoresis, and the antigens and antibodies are allowed to diffuse towards each other, forming precipitin arcs where they meet at optimal proportions. The position and intensity of these arcs can provide information about the identity and quantity of the antigens. While crucial for the initial identification of Ag84, the application of immunoelectrophoresis for the routine diagnostic detection of this specific antigen in clinical samples has not been a primary focus of recent research.
Comparative Studies with Established Mycobacterial Diagnostic Antigens
There is a significant lack of published research directly comparing the diagnostic performance of Antigen 84 with established mycobacterial diagnostic antigens for tuberculosis, such as Early Secreted Antigenic Target 6 (ESAT-6) and Culture Filtrate Protein 10 (CFP-10). These latter antigens are the cornerstone of modern interferon-gamma release assays (IGRAs) for detecting M. tuberculosis infection and are known for their high specificity as they are absent from the BCG vaccine strain and most non-tuberculous mycobacteria.
For a new antigen to be considered a valuable addition to the diagnostic arsenal (B13267) for tuberculosis, it would need to demonstrate either superior sensitivity in detecting cases missed by current tests, improved specificity, or the ability to differentiate between latent TB infection and active disease. The current body of scientific literature does not provide the necessary data to make such a comparative assessment for Antigen 84. While its conserved nature across mycobacteria is known, this could also imply a potential for cross-reactivity with non-tuberculous mycobacteria, which would be a disadvantage in a specific diagnostic test for TB. Without dedicated comparative studies, the potential utility of Antigen 84 as a standalone or supplementary diagnostic biomarker for tuberculosis remains speculative.
Q & A
Q. What is the functional role of Antigen 84 (Ag84) in Mycobacterium tuberculosis pathogenesis?
Ag84, homologous to the DivIVA protein in Bacillus subtilis, is critical for cell division and septum formation in mycobacteria. Methodologically, its role can be studied via genetic knockouts (e.g., CRISPR/Cas9) to observe morphological defects like filamentation or minicell formation. Comparative proteomic analysis of wild-type vs. Ag84-deficient strains can identify downstream pathways affected, such as cell wall synthesis .
Q. What are the standard methodologies for detecting Ag84 in Mycobacterium cultures?
Ag84 detection typically involves:
- PCR amplification : Targeting the divIVA gene (or homologous regions) with primers designed from conserved sequences (e.g., 63 bp deletion hotspots in MPT64-negative strains). Include controls for false negatives due to genetic polymorphisms .
- Immunoassays : Use polyclonal antibodies against recombinant Ag84. Validate specificity via Western blot with lysates from Ag84-deficient mutants .
Q. How do researchers ensure reproducibility in Ag84-related experiments?
Reproducibility requires:
- Detailed protocols for bacterial culture conditions (e.g., media, growth phases).
- Genetic validation (e.g., sequencing divIVA loci to rule out mutations).
- Reagent standardization (e.g., antibody lot consistency, PCR master mix sources) .
Advanced Research Questions
Q. How can contradictory results in Ag84 detection (e.g., antigen-negative but culture-positive samples) be resolved?
Contradictions often arise from genetic polymorphisms (e.g., 63 bp deletions in MPT64 or IS6110 insertions). Resolve by:
Q. What experimental designs are optimal for studying Ag84's interaction with host immune responses?
Use a dual RNA-seq approach to profile bacterial Ag84 expression and host transcriptomes during infection. Pair this with CRISPR interference (CRISPRi) to titrate Ag84 levels and assess immune pathway activation (e.g., cytokine profiling). Ensure ethical compliance for human-derived samples .
Q. How does genetic variability in Ag84 impact drug susceptibility testing?
Ag84 mutations may alter cell wall integrity, affecting drug uptake. Design experiments to:
- Compare MIC (Minimum Inhibitory Concentration) values between wild-type and Ag84-mutant strains.
- Use atomic force microscopy to visualize cell wall structural changes .
Q. What bioinformatics tools are recommended for analyzing Ag84 sequence data?
- Phylogenetic analysis : Tools like MEGA-X to align divIVA homologs across mycobacterial species.
- Structural modeling : SWISS-MODEL to predict Ag84 protein conformational changes caused by mutations .
Methodological Challenges and Solutions
Q. How to optimize Ag84 detection in clinical isolates with low biomass?
- Nested PCR : Amplify divIVA regions in two rounds to enhance sensitivity.
- Enrichment cultures : Use selective media (e.g., Middlebrook 7H10 with antibiotics) to increase bacterial load prior to testing .
Q. What statistical approaches address variability in Ag84 expression studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
